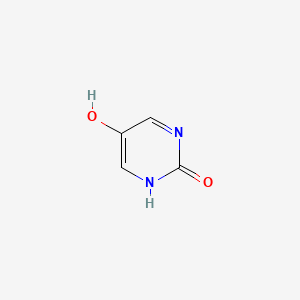

Pyrimidine-2,5-diol

Description

The term "Pyrimidine-2,5-diol" refers to a pyrimidine derivative with hydroxyl groups at positions 2 and 3. Pyrimidines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 4. Derivatives of pyrimidine are critical in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility. Instead, the evidence focuses on structurally related compounds such as pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine, and other pyridine derivatives.

Properties

IUPAC Name |

5-hydroxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPKQEKUQASMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964111 | |

| Record name | Pyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-29-7 | |

| Record name | 2(1H)-Pyrimidinone, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichloro-5-nitropyrimidine with amines in the presence of a base such as N,N-diisopropylethylamine, followed by reduction and hydrolysis steps . Another approach involves the condensation of suitable aldehydes or ketones with urea or thiourea, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs scalable and safe processes. These methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing hazardous by-products. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Microbial Hydroxylation and Catabolism

Pyrimidine-2,5-diol serves as a key intermediate in microbial degradation pathways. Studies using Burkholderia sp. MAK1 demonstrate its role in pyridin-2-ol catabolism :

-

Formation via Monooxygenase Activity : Pyridin-2-ol undergoes regioselective hydroxylation at position 5 by pyridin-2-ol 5-monooxygenase, yielding this compound . This reaction requires NADH and oxygen as cofactors.

-

Ring Cleavage : this compound is further degraded via pyridine-2,5-diol 5,6-dioxygenase, which cleaves the aromatic ring to form a linear product . This enzyme is inducible and specific to pyridin-2-ol-exposed cells.

Table 1: Microbial Hydroxylation Reactions Involving this compound

Chemical Dimerization and Pigment Formation

This compound analogs exhibit spontaneous dimerization under specific conditions:

-

Pyridine-2,6-diol Transformation : While not directly observed for this compound, structurally similar pyridine-2,6-diol undergoes hydroxylation at position 3 by Burkholderia sp. MAK1, forming pyridine-2,3,6-triol. This triol dimerizes spontaneously into a blue pigment via oxidative coupling . The mechanism likely involves radical intermediates.

Table 2: Comparative Dimerization Reactions

Substituent-Dependent Reactivity

The hydroxylation efficiency of this compound derivatives depends on substituent type and position:

-

1-Alkylpyridin-2-ols : Small alkyl groups (e.g., methyl, ethyl) at position 1 allow regioselective hydroxylation at position 5, forming stable 1-alkylpyridine-2,5-diols . Bulky substituents (e.g., butyl) inhibit reactivity.

-

Electron-Withdrawing Groups : Substituents like cyano or trifluoromethyl at position 4 block hydroxylation, suggesting steric and electronic effects govern enzyme-substrate interactions .

Stability and Degradation

This compound exhibits moderate stability in aqueous solutions but degrades under oxidative conditions:

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

Pyrimidine-2,5-diol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its dual hydroxylation at the 2 and 5 positions enhances its reactivity, allowing for diverse functionalization in organic synthesis. This compound can participate in various chemical reactions, including nucleophilic substitutions and oxidation processes, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Inhibition

Research indicates that this compound derivatives can inhibit specific enzymes, such as protein kinases involved in crucial cellular processes. This inhibition can affect cell signaling pathways and gene expression, which is vital for understanding cellular metabolism and disease mechanisms .

Anticancer Properties

this compound has been investigated for its anticancer potential. A case study demonstrated that treatment with this compound led to G1-phase cell cycle arrest and increased apoptosis in human lung cancer cells. These findings suggest that this compound could serve as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In laboratory settings, this compound has shown promising antimicrobial properties. For instance, studies have reported its efficacy against clinical isolates of Staphylococcus aureus, indicating its potential use in developing new antibiotics .

Medical Applications

Antiviral Properties

The compound has also been explored for its antiviral capabilities. Research indicates that certain derivatives of this compound exhibit activity against viral infections by interfering with viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells. This activity could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Industrial Applications

This compound is utilized in the development of agrochemicals and dyes due to its versatile chemical reactivity. Its ability to form stable complexes with metals makes it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of pyrimidine-2,5-diol involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by mimicking natural substrates or binding to active sites, thereby disrupting normal biological functions. The hydroxyl groups play a crucial role in forming hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two key analogs: pyrimido[4,5-d]pyrimidine and pyrido[2,3-d]pyrimidine , which share structural and functional similarities to pyrimidine derivatives. Below is a detailed comparison:

Pyrimido[4,5-d]pyrimidine

- Structure : A fused bicyclic system combining two pyrimidine rings.

- Synthesis : Synthesized via iodine-catalyzed reactions using substituted uracil derivatives as substrates .

- Bioactivity : Exhibits antioxidant properties, confirmed via FTIR, UV-vis spectrophotometry, and GC-MS analysis .

- Applications: Potential pharmacological applications due to structural resemblance to purines and pteridines .

Pyrido[2,3-d]pyrimidine

- Structure : A pyridine ring fused with a pyrimidine ring at positions 2 and 3.

- Synthesis: Derived from 5-cyano uracil derivatives reacting with nucleophiles under mild conditions .

- Bioactivity : Demonstrates diverse pharmacological activities, including antitumor and antimicrobial effects .

Pyridine Derivatives (e.g., Pyridine-2,5-diyldimethanol)

- Structure : Pyridine backbone with hydroxyl and methoxy groups.

- Synthetic Utility : Used as intermediates for further functionalization in drug discovery .

Comparative Data Table

Key Research Findings

- Catalytic Efficiency : Iodine catalysts enable efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives with high yields (>75%) .

- Structural Diversity: Substitutions at the 1,3-positions of 5-cyano uracil enhance the pharmacological profile of pyrido[2,3-d]pyrimidine analogs .

- Commercial Gaps: Pyridine derivatives like Pyridine-2,5-diyldimethanol lack detailed bioactivity studies despite commercial availability .

Limitations and Contradictions

Nomenclature Ambiguity: The term "Pyrimidine-2,5-diol" is absent in the evidence, suggesting a mismatch between the query and available data.

Bioactivity Gaps : Pyridine derivatives lack pharmacological data compared to pyrimido/pyrido analogs.

Synthetic Focus : Most studies emphasize synthesis over mechanistic or clinical validation .

Biological Activity

Pyrimidine-2,5-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound is notable for its ability to undergo various chemical transformations, which can enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. For instance, compounds derived from pyrimidine have shown significant activity against Staphylococcus aureus , a common pathogen associated with skin infections. One study reported that a pyrimidine derivative exhibited an IC50 value of 0.97 nM against dihydrofolate reductase (DHFR) of S. aureus , indicating potent antibacterial activity without cross-resistance to other antimicrobial classes .

Antitumor Activity

This compound and its derivatives have been investigated for their antitumor potential. Research indicates that they may inhibit various cancer targets such as tyrosine kinases and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance antitumor efficacy .

CNS Activity

Pyrimidines have also been explored for their central nervous system (CNS) effects. Some derivatives demonstrate CNS depressant and anticonvulsant activities, making them potential candidates for treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Multicomponent Reactions : These reactions allow for the efficient synthesis of pyrimidine derivatives with diverse substituents that can enhance biological activity.

- Biocatalysis : Utilizing whole cells of Burkholderia sp. MAK1 has been shown to convert pyridine derivatives into hydroxylated products like this compound, showcasing an environmentally friendly approach to synthesis .

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial properties of several pyrimidine derivatives against S. aureus . Among them, a compound featuring the this compound scaffold showed promising results with minimal toxicity in vivo, indicating its potential as a lead compound for further development.

Case Study 2: Antitumor Activity

In another research effort, a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications to the pyrimidine ring significantly enhanced their inhibitory effects on tumor growth.

Data Tables

| Activity Type | Compound | Target/Pathway | IC50 Value |

|---|---|---|---|

| Antibacterial | Pyrimidine Derivative | DHFR in S. aureus | 0.97 nM |

| Antitumor | This compound | PI3K | Varies |

| CNS Depressant | Pyridine Derivative | CNS Receptors | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.